RI-2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

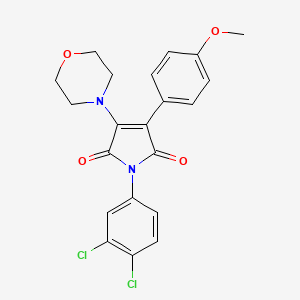

RI-2 is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrrole-2,5-dione core substituted with dichlorophenyl, methoxyphenyl, and morpholinyl groups, making it a subject of interest in chemical research and industrial applications.

Preparation Methods

The synthesis of RI-2 typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of Pyrrole-2,5-dione Core: The pyrrole-2,5-dione core can be synthesized through a condensation reaction between a suitable diketone and an amine.

Substitution Reactions: The dichlorophenyl and methoxyphenyl groups are introduced via electrophilic aromatic substitution reactions.

Morpholinyl Group Addition: The morpholinyl group is added through nucleophilic substitution reactions, often using morpholine as the nucleophile.

Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and catalysts to achieve higher yields and purity.

Chemical Reactions Analysis

RI-2 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific functional groups targeted.

Scientific Research Applications

RI-2 has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of RI-2 involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to RI-2 include:

1-(3,4-Dichlorophenyl)-3-(4-hydroxyphenyl)-4-morpholin-4-ylpyrrole-2,5-dione: Differing by the presence of a hydroxy group instead of a methoxy group.

1-(3,4-Dichlorophenyl)-3-(4-methoxyphenyl)-4-piperidin-4-ylpyrrole-2,5-dione: Differing by the presence of a piperidinyl group instead of a morpholinyl group.

Biological Activity

RI-2 is a compound recognized for its role as a RAD51 inhibitor, which positions it as a significant player in cancer therapeutics, particularly in the context of targeting homologous recombination repair mechanisms in tumors. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant case studies, research findings, and data tables.

Overview of RAD51 Inhibition

RAD51 is a protein essential for the repair of DNA double-strand breaks through homologous recombination. Inhibiting RAD51 can sensitize cancer cells to DNA-damaging agents like chemotherapy and radiation therapy. The mechanism of action for this compound involves disrupting RAD51's function, thereby impairing the repair of damaged DNA and promoting apoptosis in cancer cells.

Research Findings

Recent studies have highlighted the efficacy of this compound in various cancer models:

-

In Vitro Studies :

- This compound was shown to significantly reduce cell viability in several cancer cell lines, including breast and ovarian cancers. The compound's inhibitory effect on RAD51 was confirmed through assays measuring cell proliferation and apoptosis.

- Table 1 summarizes the IC50 values of this compound across different cancer cell lines:

-

Mechanistic Studies :

- Flow cytometry analysis revealed that treatment with this compound led to an increase in the sub-G1 population, indicative of apoptosis. This effect was concentration-dependent, with significant increases observed at doses as low as 0.1 µM.

- Western blot analyses demonstrated that this compound treatment resulted in increased levels of cleaved PARP and caspase-3, further confirming its pro-apoptotic effects.

Case Study 1: Breast Cancer Treatment

A study investigated the use of this compound in combination with paclitaxel in a preclinical model of triple-negative breast cancer (TNBC). The results indicated that this compound enhanced the efficacy of paclitaxel by increasing tumor cell sensitivity to the drug.

- Findings :

- Tumor growth was significantly reduced in animals treated with both this compound and paclitaxel compared to those treated with paclitaxel alone.

- Histological analysis showed increased apoptosis in tumors from the combination treatment group.

Case Study 2: Ovarian Cancer Resistance

In another study focusing on ovarian cancer, researchers explored the potential of this compound to overcome resistance to conventional therapies. The compound was administered to resistant OVCAR-3 cells, leading to a marked reduction in cell viability and restoration of sensitivity to cisplatin.

Properties

IUPAC Name |

1-(3,4-dichlorophenyl)-3-(4-methoxyphenyl)-4-morpholin-4-ylpyrrole-2,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18Cl2N2O4/c1-28-15-5-2-13(3-6-15)18-19(24-8-10-29-11-9-24)21(27)25(20(18)26)14-4-7-16(22)17(23)12-14/h2-7,12H,8-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMPJNNOSVCHYOU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C(=O)N(C2=O)C3=CC(=C(C=C3)Cl)Cl)N4CCOCC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18Cl2N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.